2-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
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Overview
Description
2-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound featuring a bromine atom, an imidazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps:
Formation of the Imidazole Ring:
Thioether Formation: The imidazole derivative is then reacted with an appropriate thiol compound to form the thioether linkage.
Bromination: The final step involves the bromination of the benzamide derivative to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thioether linkage can be oxidized to sulfoxides or sulfones, and reduced back to the thioether.
Coupling Reactions: The imidazole ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Scientific Research Applications
2-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its imidazole ring which is known for various biological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide: shares similarities with other imidazole derivatives such as:
Uniqueness
Structural Uniqueness: The combination of the bromine atom, thioether linkage, and benzamide group makes it distinct from other imidazole derivatives.
Functional Uniqueness:
Properties
IUPAC Name |
2-bromo-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS/c19-15-9-5-4-8-14(15)17(23)20-10-11-24-18-21-12-16(22-18)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXTWUJXDCQWEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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